molecular formula C18H23FN2O3 B8592726 Benzyl 4'-fluoro-2-oxo-1,3'-bipiperidine-1'-carboxylate

Benzyl 4'-fluoro-2-oxo-1,3'-bipiperidine-1'-carboxylate

Cat. No. B8592726
M. Wt: 334.4 g/mol
InChI Key: AUZFDGOOSVUETB-UHFFFAOYSA-N
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Patent
US08785440B2

Procedure details

To a solution of 3-amino-4-fluoro-piperidine-1-carboxylic acid benzylester 37.1 (1.0 eq) in THF (40 eq) cooled in an ice water bath was added 5-bromo-pentanoyl chloride (1 eq) and Et3N (2 eq) dropwise. The reaction mixture was warmed to RT and stirred for 2 h, diluted with EtOAc and washed with aq 5% citric acid (500 mL), dried over Na2SO4, concentrated in vacuo to afford an oil. The oil was purified by flash chromatography (10% EtOAc/Hexane to 100% EtOAc) to provide the amide intermediate which was dissolved in THF (30 mL) and treated with sodium hydride (60% in mineral oil, 5 eq) at 65° C. for 16 h. The reaction mixture cooled in an ice water bath and methanol added dropwise, diluted with EtOAc and washed with aq. 5% citric acid, dried over Na2SO4 and concentrated to afford an oil. The oil was purified by flash chromatography (EtOAc to 5% CH3OH/EtOAc) to provide compound 37.2 as a colorless oil (62% yield). EIMS (m/z): calcd. for C18H23FN2O3 (M++1) 335.39. Found 335.00.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][CH:14]([F:17])[CH:13]([NH2:18])[CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1COCC1.Br[CH2:25][CH2:26][CH2:27][CH2:28][C:29](Cl)=[O:30].CCN(CC)CC>CCOC(C)=O>[F:17][CH:14]1[CH2:15][CH2:16][N:11]([C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:10])[CH2:12][CH:13]1[N:18]1[CH2:25][CH2:26][CH2:27][CH2:28][C:29]1=[O:30]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(C(CC1)F)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aq 5% citric acid (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash chromatography (10% EtOAc/Hexane to 100% EtOAc)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1C(CN(CC1)C(=O)OCC1=CC=CC=C1)N1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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